molecular formula C14H14N2O B1444693 1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile CAS No. 944563-38-6

1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile

Cat. No. B1444693
CAS RN: 944563-38-6
M. Wt: 226.27 g/mol
InChI Key: PCUTZDDHUZUUHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives like CMIC often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product . For example, the reaction of 1H-indole-3-carbaldehyde with CH acids or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, through the Knoevenagel reaction, can prepare related compounds .


Molecular Structure Analysis

The molecular structure of CMIC includes a cyclobutyl group attached to the 1-position of an indole ring, a methoxy group at the 6-position, and a carbonitrile group at the 3-position.


Chemical Reactions Analysis

As a derivative of 1H-indole-3-carbaldehyde, CMIC can participate in various chemical reactions. For instance, it can undergo Knoevenagel reactions with CH acids or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form related compounds .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of CMIC are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

1-Cyclobutyl-6-methoxy-1H-indole-3-carbonitrile is involved in various synthetic processes, demonstrating its versatility in chemical reactions. A study by Thirumurugan and Perumal (2009) highlighted an efficient one-pot multi-component reaction method for synthesizing indol-3-yl pyridine derivatives, which include structurally similar compounds to this compound. This method boasts high yields and a broad substrate scope, underscoring its potential in synthetic organic chemistry (Thirumurugan & Perumal, 2009).

Similarly, Fatma et al. (2013) developed a cyclocondensation method for the synthesis of tetrahydropyrimidine-5-carbonitriles using an eco-compatible approach. This process, involving 3-(cyanoacetyl)-indoles, aligns with environmental and economic considerations and illustrates the compound's role in greener chemical syntheses (Fatma et al., 2013).

Pharmacological Aspects

Radwan, Alminderej, and Awad (2020) explored the synthesis of tetrazolopyrimidine-6-carbonitrile compounds, including derivatives of this compound, and investigated their cytotoxic activities against various human cancer cell lines. The study found that some synthesized compounds exhibited potent anticancer activities, particularly against human colon and lung cancer (Radwan, Alminderej, & Awad, 2020).

Material Science and Molecular Studies

In material science, the structurally similar compound 1H-indole-2-carbonitrile has been utilized in studies like the one conducted by Adams, Press, and Degan (1991), who developed a method to synthesize 4-hydroxy-1H-indole-2-carbonitrile via azide decomposition. This study underscores the relevance of such compounds in material science research, especially in creating specialized molecules (Adams, Press, & Degan, 1991).

Environmental and Green Chemistry

The research by Fatma et al. (2013) also emphasizes the compound's role in promoting green chemistry principles. Their method for synthesizing tetrahydropyrimidine-5-carbonitriles in water showcases an environmentally friendly approach, aligning with sustainable chemistry practices (Fatma et al., 2013).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-cyclobutyl-6-methoxy-1h-indole-3-carbonitrile, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, cancer, viral infections, and more.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could have a variety of effects at the molecular and cellular level.

properties

IUPAC Name

1-cyclobutyl-6-methoxyindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-17-12-5-6-13-10(8-15)9-16(14(13)7-12)11-3-2-4-11/h5-7,9,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUTZDDHUZUUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2C3CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 6-methoxy-1H-indole-3-carbonitrile (98.2 g, 0.57 mol) was added cesium carbonate (430 g, 1.32 mol), DMF (165 mL) and cyclobutylbromide (96%, 67.5 mL, 0.69 mol). The mixture was heated to 90° C. and stirred overnight. The mixture was cooled to 37° C. and poured into ice water (500 mL), washing in with water. After stirring for 1 hour the precipitate was collected on a filter and dried under a stream of nitrogen to give 1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile as a tan solid (124.1 g, 96%).
Quantity
98.2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
67.5 mL
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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